2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C16H26ClNO and its molecular weight is 283.83 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Applications : A study synthesized a compound related to 2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride, exhibiting moderate antimicrobial activities against E. coli, B. subtilis, methicillin-susceptible S. aureus, methicillin-resistant S. aureus, and C. albicans (Ovonramwen et al., 2019).
Anti-Acetylcholinesterase Activity
- Neurological Research : Piperidine derivatives were evaluated for their anti-acetylcholinesterase activity, crucial in treating conditions like Alzheimer's disease. Substituting benzamide with a bulky moiety significantly increased activity, with one compound showing high potency as an anti-acetylcholinesterase agent (Sugimoto et al., 1990).
Molecular Modeling Studies
- Pharmacological Modeling : Etoxadrol, a compound similar to this compound, was synthesized and its absolute configuration determined. It showed a high affinity for the phencyclidine binding site, contributing to the understanding of pharmacological receptor interactions (Thurkauf et al., 1988).
Impurity Analysis in Pharmaceuticals
- Pharmaceutical Quality Control : Research identified and quantified impurities in cloperastine hydrochloride, a piperidine derivative used in cough treatment. Understanding impurities in such drugs is crucial for ensuring pharmaceutical safety and efficacy (Liu et al., 2020).
Further Piperidine Derivatives Research
- Additional research has explored the synthesis of various piperidine derivatives, examining their potential in treating conditions like obesity and dementia, and their roles in cytotoxic and anticancer activities (Massicot et al., 1985; Dimmock et al., 1998; Price et al., 2005).
Mechanism of Action
Target of Action
Piperidine derivatives have been known to interact with various receptors and enzymes, playing a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their diverse pharmacological applications .
Result of Action
Piperidine derivatives have been associated with a variety of biological activities, including anti-inflammatory properties .
Properties
IUPAC Name |
2-[2-(3-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)14-6-5-8-16(12-14)18-11-9-15-7-3-4-10-17-15;/h5-6,8,12-13,15,17H,3-4,7,9-11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATLPJHHNKWKDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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